![molecular formula C21H18N2O2S2 B3435294 N,N'-(4-methyl-1,2-phenylene)bis[3-(2-thienyl)acrylamide]](/img/structure/B3435294.png)
N,N'-(4-methyl-1,2-phenylene)bis[3-(2-thienyl)acrylamide]
Overview
Description
N,N'-(4-methyl-1,2-phenylene)bis[3-(2-thienyl)acrylamide], also known as MPTAA, is a compound that has gained interest in scientific research due to its potential applications in various fields. MPTAA is a derivative of thienylacrylamide and has been studied for its properties as a molecular scaffold for the development of drugs targeting specific proteins.
Mechanism of Action
The mechanism of action of N,N'-(4-methyl-1,2-phenylene)bis[3-(2-thienyl)acrylamide] involves its ability to bind to specific proteins and inhibit their activity. The compound has been shown to bind to enzymes and receptors involved in various disease pathways, leading to the inhibition of their activity. N,N'-(4-methyl-1,2-phenylene)bis[3-(2-thienyl)acrylamide] has also been shown to induce apoptosis, or programmed cell death, in cancer cells by targeting specific proteins involved in cell survival pathways.
Biochemical and Physiological Effects:
N,N'-(4-methyl-1,2-phenylene)bis[3-(2-thienyl)acrylamide] has been shown to have a range of biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes and receptors, leading to the inhibition of disease pathways. N,N'-(4-methyl-1,2-phenylene)bis[3-(2-thienyl)acrylamide] has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. Additionally, N,N'-(4-methyl-1,2-phenylene)bis[3-(2-thienyl)acrylamide] has been used in the development of fluorescent probes for imaging specific proteins in cells.
Advantages and Limitations for Lab Experiments
N,N'-(4-methyl-1,2-phenylene)bis[3-(2-thienyl)acrylamide] has several advantages for lab experiments, including its ability to bind to specific proteins and inhibit their activity, its ability to induce apoptosis in cancer cells, and its use as a molecular scaffold for drug development. However, there are also limitations to using N,N'-(4-methyl-1,2-phenylene)bis[3-(2-thienyl)acrylamide] in lab experiments, including its potential toxicity and the need for further studies to determine its efficacy in vivo.
Future Directions
There are several future directions for research involving N,N'-(4-methyl-1,2-phenylene)bis[3-(2-thienyl)acrylamide]. One direction is the development of N,N'-(4-methyl-1,2-phenylene)bis[3-(2-thienyl)acrylamide]-based drugs for the treatment of various diseases, including cancer and inflammation. Another direction is the use of N,N'-(4-methyl-1,2-phenylene)bis[3-(2-thienyl)acrylamide] in the development of fluorescent probes for imaging specific proteins in cells. Additionally, further studies are needed to determine the efficacy and safety of N,N'-(4-methyl-1,2-phenylene)bis[3-(2-thienyl)acrylamide] in vivo, as well as its potential for use in combination with other drugs.
Scientific Research Applications
N,N'-(4-methyl-1,2-phenylene)bis[3-(2-thienyl)acrylamide] has shown potential as a molecular scaffold for the development of drugs targeting specific proteins. The compound has been studied for its ability to bind to various proteins involved in disease pathways, such as cancer and inflammation. N,N'-(4-methyl-1,2-phenylene)bis[3-(2-thienyl)acrylamide] has been shown to inhibit the activity of certain enzymes and receptors, making it a promising candidate for drug development. Additionally, N,N'-(4-methyl-1,2-phenylene)bis[3-(2-thienyl)acrylamide] has been used in the development of fluorescent probes for imaging specific proteins in cells.
properties
IUPAC Name |
(E)-N-[4-methyl-2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]phenyl]-3-thiophen-2-ylprop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S2/c1-15-6-9-18(22-20(24)10-7-16-4-2-12-26-16)19(14-15)23-21(25)11-8-17-5-3-13-27-17/h2-14H,1H3,(H,22,24)(H,23,25)/b10-7+,11-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLYHNUZNCXUAB-AMMQDNIMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C=CC2=CC=CS2)NC(=O)C=CC3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=CS2)NC(=O)/C=C/C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,2'E)-N,N'-(4-methylbenzene-1,2-diyl)bis[3-(thiophen-2-yl)prop-2-enamide] |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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